

An In-depth Technical Guide to (R)-(-)-Metalaxyl-D6: Chemical Properties and Structure

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Compound of Interest

Compound Name: (R)-(-)-Metalaxyl-D6

Cat. No.: B15139974

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Introduction

(R)-(-)-Metalaxyl-D6 is the deuterated form of (R)-Metalaxyl, also known as Metalaxyl-M or mefenoxam. Metalaxyl is a systemic phenylamide fungicide widely used in agriculture to control pathogens of the Oomycete class, such as *Phytophthora* and *Pythium*, which cause devastating diseases like late blight and downy mildew. The fungicidal activity of Metalaxyl resides almost exclusively in the (R)-enantiomer. The introduction of deuterium atoms (D) in place of hydrogen atoms (^1H) at the 2,6-dimethylphenyl moiety creates a stable, isotopically labeled version of the active ingredient. This makes **(R)-(-)-Metalaxyl-D6** an invaluable tool in analytical and research settings, particularly as an internal standard for quantification studies using mass spectrometry. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **(R)-(-)-Metalaxyl-D6**.

Chemical Structure and Properties

(R)-(-)-Metalaxyl-D6 is structurally identical to (R)-Metalaxyl, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methyl groups attached to the phenyl ring.

Chemical Structure:

- IUPAC Name: Methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate[1]
- Synonyms: Metalaxyl-M-D6 (dimethylphenyl-D6), Mefenoxam-D6, **(R)-(-)-Metalaxyl-d6** (2,6-dimethyl-d6)[2]
- CAS Number: 1398112-32-7[2][3]
- Molecular Formula: C₁₅H₁₅D₆NO₄[2]
- InChI Key: ZQEIXNIJLIKNTD-GMGXQYKBSA-N[2]
- SMILES: [2H]C([2H])([2H])c1cccc(C([2H])([2H])[2H])c1N(C(=O)COC)--INVALID-LINK--C(=O)OC[2]

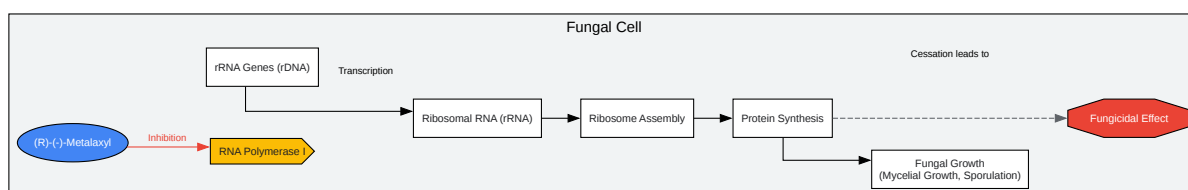
The table below summarizes the key physicochemical properties of **(R)-(-)-Metalaxyl-D6**. Where experimental data for the deuterated compound is unavailable, predicted values or experimental data for the non-deuterated (R)-Metalaxyl are provided as a close approximation.

Property	Value	Source
Molecular Weight	285.37 g/mol	[1][2]
Appearance	Neat/Colorless Solid	[2][4]
Melting Point	71-72 °C (for Metalaxyl)	[5]
Boiling Point	394.3 ± 42.0 °C at 760 mmHg (Predicted)	[4]
Density	1.1 ± 0.1 g/cm ³ (Predicted)	[4]
Solubility	Soluble in Acetonitrile	[3]
LogP (Predicted)	2.15	[4]
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C (Predicted)	[4]

Mechanism of Action: Fungal RNA Polymerase I Inhibition

The primary mode of action of Metalaxyl is the specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[6] This is achieved by targeting and inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing rRNA genes. The disruption of rRNA synthesis leads to a cessation of protein production, which is essential for fungal growth and development, ultimately resulting in fungicidal action. The (R)-enantiomer is significantly more active in this inhibition than the (S)-enantiomer.

Below is a diagram illustrating the signaling pathway of Metalaxyl's mechanism of action.



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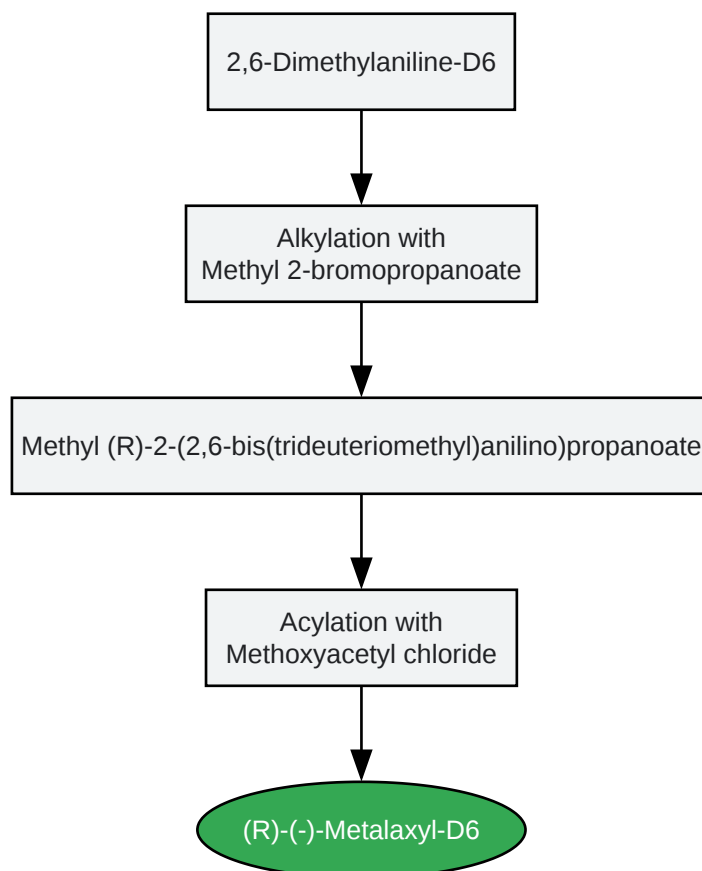
Caption: Mechanism of action of (R)-(-)-Metalaxyl.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of **(R)-(-)-Metalaxyl-D6**. These are based on established methods for Metalaxyl and its analogs and should be optimized for specific laboratory conditions.

Synthesis of (R)-(-)-Metalaxyl-D6

The synthesis of **(R)-(-)-Metalaxyl-D6** can be adapted from the known synthesis of Metalaxyl. The key step is the introduction of the deuterated methyl groups onto the aniline starting material.



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Caption: General synthetic workflow for **(R)-(-)-Metalaxyl-D6**.

Methodology:

- Preparation of 2,6-Dimethylaniline-D6: The starting material, 2,6-dimethylaniline, can be deuterated using methods such as acid-catalyzed hydrogen-deuterium exchange with a deuterium source like D₂O or through the use of deuterated methylating agents in a suitable synthesis route.
- Alkylation: The deuterated 2,6-dimethylaniline is reacted with an enantiomerically pure form of methyl 2-bromopropanoate (the R-enantiomer) in the presence of a base (e.g., sodium

bicarbonate) to form the intermediate, methyl (R)-2-(2,6-bis(trideuteriomethyl)anilino)propanoate.

- **Acylation:** The resulting intermediate is then acylated with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine) to yield **(R)-(-)-Metalaxyl-D6**.
- **Purification:** The final product is purified using standard techniques such as column chromatography or recrystallization.

Analytical Characterization

(R)-(-)-Metalaxyl-D6 is primarily used as an internal standard in quantitative analysis. The following are typical analytical methods for its characterization and for its use in quantifying non-deuterated Metalaxyl.

1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is crucial to confirm the enantiomeric purity of the synthesized **(R)-(-)-Metalaxyl-D6**.

- **Instrumentation:** HPLC system with a chiral column and a UV detector.
- **Chiral Column:** A cellulose-based chiral stationary phase, such as Chiralcel OD-RH or a similar column, is effective for separating Metalaxyl enantiomers.
- **Mobile Phase:** A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol is commonly used. The exact ratio should be optimized to achieve baseline separation.
- **Flow Rate:** Typically around 1.0 mL/min.
- **Detection:** UV detection at a wavelength where Metalaxyl shows strong absorbance (e.g., 230 nm).
- **Procedure:**
 - Dissolve a small amount of the synthesized **(R)-(-)-Metalaxyl-D6** in the mobile phase.

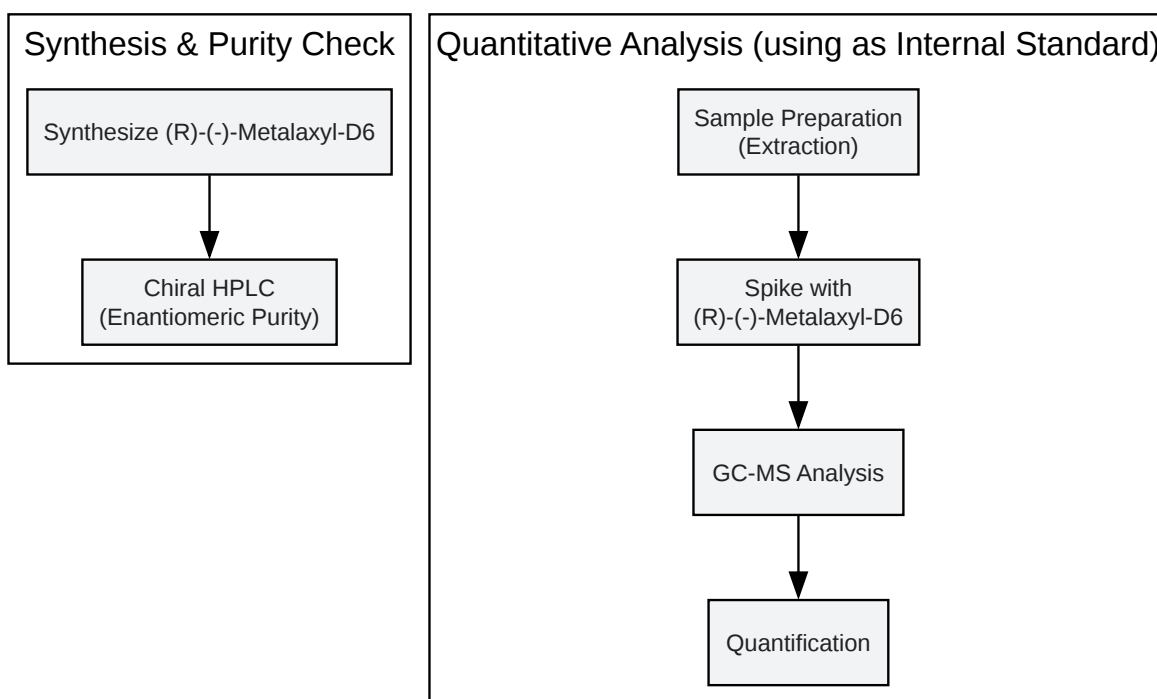
- Inject the sample onto the HPLC system.
- Monitor the chromatogram for the elution of the (R)- and (S)-enantiomers.
- Calculate the enantiomeric excess (%ee) based on the peak areas of the two enantiomers.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a powerful technique for the quantification of Metalaxyl in various matrices, with **(R)-(-)-Metalaxyl-D6** serving as an excellent internal standard.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector: Splitless injection mode is often preferred for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the analyte from matrix components. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
- MS Detection: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification.
- Procedure for using **(R)-(-)-Metalaxyl-D6** as an internal standard:
 - Prepare a series of calibration standards containing known concentrations of non-deuterated Metalaxyl and a fixed concentration of **(R)-(-)-Metalaxyl-D6**.
 - Extract the sample matrix (e.g., soil, water, plant tissue) using an appropriate solvent (e.g., acetonitrile).

- Add a known amount of the **(R)-(-)-Metalaxyl-D6** internal standard solution to the sample extract.
- Analyze the calibration standards and the sample extracts by GC-MS.
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of Metalaxyl in the sample by using the calibration curve.



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Caption: General analytical workflow for **(R)-(-)-Metalaxyl-D6**.

Conclusion

(R)-(-)-Metalaxyl-D6 is a critical analytical standard for researchers and scientists in the fields of environmental science, food safety, and drug development. Its chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased

mass, which allows for its use as an internal standard in mass spectrometry-based analytical methods. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for the accurate and reliable use of this important isotopically labeled compound.

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